molecular formula C7H7BrFNOS B6190344 (4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone CAS No. 1883762-15-9

(4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone

Cat. No. B6190344
CAS RN: 1883762-15-9
M. Wt: 252.1
InChI Key:
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Description

(4-Bromophenyl)(fluoromethyl)imino-lambda6-sulfanone, also known as 4-BFMS, is a synthetic compound that has become increasingly popular in scientific research due to its versatility and potential for use in a variety of applications. 4-BFMS is a sulfur-containing heterocyclic compound that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides. This compound has also been used in the development of catalysts and as a model for studying the mechanisms of biological processes.

Scientific Research Applications

(4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone has been used in a variety of scientific research applications, including the development of catalysts, the synthesis of pharmaceuticals, agrochemicals, and biocides, and the study of the mechanisms of biological processes. This compound has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines, and in the synthesis of organometallic complexes. Additionally, this compound has been used to study the mechanism of action of various drugs, including anticonvulsants, antifungal agents, and anti-cancer agents.

Mechanism of Action

The mechanism of action of (4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone is not well understood. However, it is believed that this compound acts as a ligand and forms complexes with metal ions, such as cobalt, nickel, and iron. These complexes are then believed to interact with biological molecules, such as enzymes, to alter their activity. Additionally, this compound has been found to interact with proteins, DNA, and lipids, which may explain its potential for use in the development of pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, this compound has been found to interact with various proteins, DNA, and lipids, which may explain its potential for use in the development of pharmaceuticals and agrochemicals. Additionally, this compound has been found to affect the activity of enzymes, which may explain its potential for use in the development of catalysts.

Advantages and Limitations for Lab Experiments

(4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone has several advantages for use in laboratory experiments. This compound is relatively inexpensive and can be synthesized easily and in high yields. Additionally, this compound has a low toxicity and is stable in a variety of conditions. However, this compound is not soluble in water, which can limit its use in certain applications.

Future Directions

The potential applications of (4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone are vast, and there are many possible future directions for its use. For example, this compound could be used to study the mechanism of action of various drugs, including anticonvulsants, antifungal agents, and anti-cancer agents. Additionally, this compound could be used to develop catalysts for use in the synthesis of pharmaceuticals and agrochemicals. Furthermore, this compound could be used to study the interaction between proteins, DNA, and lipids, which could lead to the development of novel therapeutic agents. Finally, this compound could be used to study the mechanisms of biological processes, which could lead to a better understanding of the biochemical and physiological effects of this compound.

Synthesis Methods

(4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone can be synthesized through a variety of methods, including the use of alkyl halides, Grignard reagents, and organometallic reagents. The most common method is the reaction of 4-bromophenylchloride with fluoromethylsulfonate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces the desired product in high yields. Other methods that have been used to synthesize this compound include the reaction of 4-bromophenylacetylene with fluoromethylsulfonate, the reaction of 4-bromophenylacetylene with sodium fluoride, and the reaction of 4-bromophenylacetylene with fluoromethylsulfonate in the presence of a strong base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone involves the reaction of 4-bromobenzaldehyde with fluoromethylsulfanyl isocyanate in the presence of a base to form the corresponding imine intermediate, which is then treated with sulfur to yield the final product.", "Starting Materials": [ "4-bromobenzaldehyde", "fluoromethylsulfanyl isocyanate", "base", "sulfur" ], "Reaction": [ "Step 1: 4-bromobenzaldehyde is reacted with fluoromethylsulfanyl isocyanate in the presence of a base, such as triethylamine, to form the corresponding imine intermediate.", "Step 2: The imine intermediate is then treated with sulfur to yield the final product, (4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone." ] }

CAS RN

1883762-15-9

Molecular Formula

C7H7BrFNOS

Molecular Weight

252.1

Purity

95

Origin of Product

United States

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